10-(2,5-dimethylbenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
CAS No.: 892745-70-9
Cat. No.: VC5217719
Molecular Formula: C23H21N5O3S2
Molecular Weight: 479.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892745-70-9 |
|---|---|
| Molecular Formula | C23H21N5O3S2 |
| Molecular Weight | 479.57 |
| IUPAC Name | 10-(2,5-dimethylphenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
| Standard InChI | InChI=1S/C23H21N5O3S2/c1-14-7-8-15(2)19(11-14)33(29,30)23-22-25-21(20-18(9-10-32-20)28(22)27-26-23)24-13-16-5-4-6-17(12-16)31-3/h4-12H,13H2,1-3H3,(H,24,25) |
| Standard InChI Key | SXUNAMIVEVXKRC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC(=CC=C5)OC |
Introduction
Structural Overview
The compound features several key structural elements:
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Sulfonyl Group: The presence of the 2,5-dimethylbenzenesulfonyl moiety contributes to its polarity and potential biological activity.
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Tricyclic Framework: The 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca scaffold provides rigidity and a unique topology for interaction with biological targets.
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Methoxyphenyl Substituent: The 3-methoxyphenylmethyl group adds hydrophobicity and may influence the compound's pharmacokinetics.
Synthesis Pathway
Although specific synthesis details for this compound are unavailable in the provided results, general strategies for similar compounds suggest:
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Cyclization Reactions: The tricyclic core could be synthesized via a cyclocondensation reaction involving thiourea derivatives and electrophilic reagents.
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Sulfonamide Formation: The sulfonyl group can be introduced by reacting an appropriate sulfonyl chloride (e.g., 2,5-dimethylbenzenesulfonyl chloride) with an amine precursor.
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Methoxyphenyl Substitution: The methoxyphenylmethyl group is likely introduced through alkylation or reductive amination.
Analytical Characterization
The compound's identity and purity can be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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-NMR: Signals from aromatic protons (methoxyphenyl and dimethylbenzene rings) and aliphatic protons.
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-NMR: Peaks corresponding to sulfonamide carbons and aromatic carbons.
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Mass Spectrometry (MS):
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Molecular ion peak at ~441 m/z confirming molecular weight.
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Infrared Spectroscopy (IR):
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Characteristic peaks for sulfonamide () and amine () groups.
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Pharmacological Activity
Sulfonamide derivatives are known for their diverse biological activities:
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Antibacterial: Sulfonamides inhibit bacterial dihydropteroate synthase.
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Anticancer: Tricyclic frameworks often exhibit DNA intercalation or enzyme inhibition properties.
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Anti-inflammatory: Methoxy-substituted aromatics show potential as cyclooxygenase inhibitors.
Material Science
The rigidity of the tricyclic core may make this compound suitable for:
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Molecular Recognition: As a ligand in supramolecular chemistry.
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Catalysis: As a scaffold for designing organocatalysts.
Research Directions
Further studies are required to explore the compound’s full potential:
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Biological Screening:
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Evaluate antibacterial, antifungal, and anticancer activities.
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Perform molecular docking studies to predict target interactions.
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Toxicological Studies:
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Assess cytotoxicity in mammalian cell lines.
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Synthetic Modifications:
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Explore derivatives with different substituents on the aromatic rings.
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